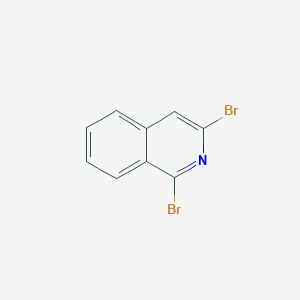

1,3-Dibromoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDSEHLVLUASEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348839 | |

| Record name | 1,3-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53987-60-3 | |

| Record name | 1,3-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoisoquinoline is a key heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two bromine atoms on the isoquinoline scaffold, make it a versatile precursor for the synthesis of a wide array of functionalized isoquinoline derivatives. This technical guide provides a comprehensive overview of the core chemical properties of 1,3-dibromoisoquinoline, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug discovery and development.

Core Chemical Properties

1,3-Dibromoisoquinoline is a stable, crystalline solid at room temperature. The presence of two electron-withdrawing bromine atoms significantly influences the electron density of the isoquinoline ring system, rendering the C1 and C3 positions susceptible to nucleophilic substitution and facilitating a range of cross-coupling reactions.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 53987-60-3 | [1][2] |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 147-148 °C | [3] |

| Boiling Point | Not explicitly available, expected to be high | |

| Solubility | Insoluble in water. Soluble in common organic solvents like Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) based on its use in various reactions. | [4] |

Synthesis of 1,3-Dibromoisoquinoline

A common method for the synthesis of 1,3-dihaloisoquinolines involves the reaction of isoquinoline-1,3(2H,4H)-dione with a halogenating agent.[3]

Experimental Protocol: Synthesis from Isoquinoline-1,3(2H,4H)-dione[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of isoquinoline-1,3(2H,4H)-dione (1 equivalent) in phosphorus tribromide (PBr₃) (10 volumes) is prepared.

-

Reaction Execution: The reaction mixture is heated to reflux for 1 hour.

-

Work-up: After cooling to room temperature, the excess PBr₃ is removed under reduced pressure. The residue is then carefully treated with an alkali solution (e.g., aqueous sodium hydroxide) until the mixture is basic.

-

Purification: The resulting precipitate, 1,3-dibromoisoquinoline, is collected by filtration, washed with water, and dried to yield the pure product.

Chemical Reactivity and Synthetic Utility

1,3-Dibromoisoquinoline is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the C1 and C3 positions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C1 and C3 positions can be selectively or sequentially replaced, offering a powerful strategy for the synthesis of diverse isoquinoline derivatives.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between 1,3-dibromoisoquinoline and various boronic acids or their esters.

Experimental Workflow: Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to 1,3-Dibromoisoquinoline (CAS: 53987-60-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromoisoquinoline, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and reactivity in key cross-coupling reactions, alongside relevant experimental protocols and an examination of its role as a scaffold for kinase inhibitors.

Physicochemical and Spectral Data

1,3-Dibromoisoquinoline is a white solid at room temperature.[1] Its chemical structure features an isoquinoline core substituted with two bromine atoms at the 1 and 3 positions, which significantly influences its reactivity.[1]

Table 1: Physicochemical Properties of 1,3-Dibromoisoquinoline

| Property | Value | Reference |

| CAS Number | 53987-60-3 | [1] |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 145-150 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. |

Table 2: Spectral Data of 1,3-Dibromoisoquinoline

| Data Type | Key Features |

| ¹H NMR | Aromatic protons typically resonate in the δ 7.0-9.0 ppm region. The exact chemical shifts are influenced by the solvent and concentration. |

| ¹³C NMR | The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to bromine will show characteristic chemical shifts. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak will be observed at m/z corresponding to the molecular weight. |

| FT-IR Spectroscopy | The spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (above 3000 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Br stretching in the fingerprint region. |

Synthesis and Reactivity

Synthesis of 1,3-Dibromoisoquinoline

A common synthetic route to 1,3-Dibromoisoquinoline involves the treatment of isoquinoline-1,3(2H,4H)-dione with a brominating agent.

Experimental Protocol: Synthesis from Isoquinoline-1,3(2H,4H)-dione [2]

-

Materials: Isoquinoline-1,3(2H,4H)-dione, Phosphorus tribromide (PBr₃).

-

Procedure:

-

A solution of isoquinoline-1,3(2H,4H)-dione (5 g, 31 mmol) in phosphorus tribromide (50 mL) is refluxed for 1 hour.

-

Excess PBr₃ is removed under reduced pressure.

-

The residue is carefully treated with an alkali solution (e.g., aqueous sodium hydroxide) until the mixture is basic.

-

The resulting precipitate, 1,3-dibromoisoquinoline, is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Reactivity in Cross-Coupling Reactions

The bromine atoms at the C1 and C3 positions of 1,3-dibromoisoquinoline are susceptible to displacement via palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of a diverse range of functionalized isoquinolines.[1]

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials: 1,3-Dibromoisoquinoline, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), 2M aqueous sodium carbonate (Na₂CO₃), n-propanol.

-

Procedure:

-

To a round-bottomed flask equipped with a condenser and a magnetic stir bar, add 1,3-dibromoisoquinoline (1.0 mmol), phenylboronic acid (2.2 mmol), n-propanol (10 mL), and 2M aqueous sodium carbonate (6.5 mL).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Heat the reaction mixture at reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and add water (10 mL).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromoisoquinoline from Homophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 1,3-dibromoisoquinoline, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, homophthalimide. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1,3-dibromoisoquinoline from homophthalimide is most effectively achieved through a two-step process. The initial step involves the conversion of the homophthalimide dione to the more reactive 1,3-dichloroisoquinoline. This is followed by a halogen exchange reaction, specifically a Finkelstein-type reaction, to yield the desired 1,3-dibromoisoquinoline.

Caption: Synthetic pathway from homophthalimide to 1,3-dibromoisoquinoline.

Experimental Protocols

Step 1: Synthesis of 1,3-Dichloroisoquinoline from Homophthalimide

This procedure outlines the conversion of homophthalimide to 1,3-dichloroisoquinoline using phosphorus oxychloride as both the reagent and solvent.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 1,3-dichloroisoquinoline.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine homophthalimide (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,3-dichloroisoquinoline.

Step 2: Synthesis of 1,3-Dibromoisoquinoline from 1,3-Dichloroisoquinoline

This procedure details the halogen exchange reaction to convert 1,3-dichloroisoquinoline to 1,3-dibromoisoquinoline.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 1,3-dibromoisoquinoline.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloroisoquinoline (1.0 eq) in acetone. Add an excess of anhydrous sodium bromide (NaBr, 3-5 eq).

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The reaction is driven by the precipitation of sodium chloride (NaCl) from the acetone. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the precipitated NaCl. Wash the precipitate with a small amount of acetone.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1,3-dibromoisoquinoline.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to obtain pure 1,3-dibromoisoquinoline.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Homophthalimide | C₉H₇NO₂ | 161.16 | White to off-white solid | 232-235 |

| 1,3-Dichloroisoquinoline | C₉H₅Cl₂N | 198.05 | White to light yellow solid | 122-124 |

| 1,3-Dibromoisoquinoline | C₉H₅Br₂N | 286.95 | White to pale yellow solid | 148-151 |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Homophthalimide, POCl₃ | POCl₃ | 105-110 | 4-6 | 70-85 |

| 2 | 1,3-Dichloroisoquinoline, NaBr | Acetone | 56 (reflux) | 24-48 | 80-95 |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Homophthalimide | ~11.2 (s, 1H, NH), 8.1-7.5 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂) | ~165 (C=O), ~163 (C=O), ~138-125 (Ar-C), ~40 (CH₂) |

| 1,3-Dichloroisoquinoline | ~8.2-7.6 (m, 4H, Ar-H), ~7.5 (s, 1H, H-4) | ~152 (C-1), ~145 (C-3), ~137-127 (Ar-C), ~120 (C-4) |

| 1,3-Dibromoisoquinoline | ~8.1-7.7 (m, 4H, Ar-H), ~7.8 (s, 1H, H-4) | ~142 (C-1), ~130 (C-3), ~138-128 (Ar-C), ~125 (C-4) |

Note: The spectroscopic data provided are approximate and may vary depending on the solvent and instrument used.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas. The quenching step must be performed slowly and with caution.

-

Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This comprehensive guide provides a solid foundation for the successful synthesis of 1,3-dibromoisoquinoline from homophthalimide. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently produce this valuable compound for their drug discovery and development endeavors.

An In-depth Technical Guide to 1,3-Dibromoisoquinoline: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromoisoquinoline, a key heterocyclic building block in organic synthesis. This document details its molecular structure, physicochemical properties, and its significant role as a precursor in the synthesis of functionalized isoquinoline derivatives, particularly through cross-coupling reactions.

Core Molecular Information

IUPAC Name: 1,3-dibromoisoquinoline

The fundamental structure of 1,3-dibromoisoquinoline consists of an isoquinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. In this specific isomer, bromine atoms are substituted at the 1 and 3 positions of the isoquinoline ring system.

Molecular Structure Diagram

Caption: Molecular structure of 1,3-Dibromoisoquinoline.

Physicochemical and Spectroscopic Data

Summarized below are the key physicochemical properties of 1,3-dibromoisoquinoline. It is important to note that while the compound is commercially available, detailed public spectroscopic data is sparse in the reviewed literature.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Br₂N | |

| Molecular Weight | 286.95 g/mol | |

| CAS Number | 53987-60-3 | |

| Appearance | Typically a white solid | |

| Melting Point | 145-150°C | |

| ¹H NMR | Data not available in the searched literature. | |

| ¹³C NMR | A reference to a 1980 publication exists, but specific chemical shift data was not found in the reviewed sources. | |

| Mass Spectrometry | Data not available in the searched literature. | |

| Infrared Spectroscopy | Data not available in the searched literature. |

Experimental Protocols

Proposed Synthesis via Sandmeyer Reaction

While a specific, detailed experimental protocol for the synthesis of 1,3-dibromoisoquinoline was not found in the surveyed literature, a plausible and established synthetic route is the Sandmeyer reaction, starting from isoquinoline-1,3-diamine. The Sandmeyer reaction is a versatile method for the conversion of aromatic amines into aryl halides via a diazonium salt intermediate.

General Principle of the Sandmeyer Reaction:

-

Diazotization: The aromatic diamine (isoquinoline-1,3-diamine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding bis(diazonium) salt.

-

Halogenation: The bis(diazonium) salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium groups with bromine atoms, leading to the formation of 1,3-dibromoisoquinoline with the evolution of nitrogen gas.

A detailed, optimized protocol for this specific transformation would require experimental investigation.

Synthetic Utility and Applications

1,3-Dibromoisoquinoline is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity at the 1 and 3 positions of the isoquinoline core. This versatility makes it a key building block for the synthesis of novel compounds in medicinal chemistry and materials science.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 1,3-dibromoisoquinoline, this reaction allows for the selective or sequential substitution of the bromine atoms with various aryl or vinyl groups.

Caption: Utility of 1,3-dibromoisoquinoline in Suzuki-Miyaura cross-coupling.

This synthetic strategy opens avenues to a wide array of substituted isoquinolines, which are scaffolds present in numerous biologically active compounds and functional materials. The ability to perform sequential couplings by differentiating the reactivity of the two bromine atoms further enhances the synthetic utility of this versatile building block.

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dibromoisoquinoline, a key intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its melting point and solubility, alongside standardized experimental protocols for their determination.

Core Physical Properties

1,3-Dibromoisoquinoline is a halogenated aromatic heterocyclic compound with the molecular formula C₉H₅Br₂N. A summary of its key physical properties is presented below.

| Property | Value | Reference(s) |

| Melting Point | 145-150 °C | |

| Solubility | Data not available |

Experimental Protocols

Determination of Melting Point

The melting point of 1,3-Dibromoisoquinoline can be determined using the capillary method.

Methodology:

-

Sample Preparation: A small, finely powdered sample of 1,3-Dibromoisoquinoline is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A standard melting point apparatus equipped with a calibrated thermometer or an automated digital instrument is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Determination of Solubility

A standardized protocol for determining the solubility of 1,3-Dibromoisoquinoline in various solvents involves the shake-flask method followed by quantitative analysis.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be selected for the analysis (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.).

-

Equilibration: An excess amount of 1,3-Dibromoisoquinoline is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).

-

Sample Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantitative Analysis: The concentration of 1,3-Dibromoisoquinoline in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL or mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like 1,3-Dibromoisoquinoline.

Caption: A logical workflow for determining the solubility of 1,3-Dibromoisoquinoline.

This guide provides the currently available physical property data for 1,3-Dibromoisoquinoline and outlines standard methodologies for the experimental determination of these properties. While quantitative solubility data is not yet publicly available, the provided protocols offer a robust framework for its determination in a research setting.

Spectroscopic and Spectrometric Characterization of 1,3-Dibromoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1,3-dibromoisoquinoline (CAS No: 53987-60-3). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted and expected data derived from the compound's structure and comparison with analogous molecules. It is intended to serve as a reference for the identification and characterization of this important heterocyclic compound.

Compound Overview

1,3-Dibromoisoquinoline is a halogenated aromatic heterocycle. Its structure, consisting of an isoquinoline core with bromine substituents at the C1 and C3 positions, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.

Molecular Structure:

Spectral Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1,3-dibromoisoquinoline.

Table 1: Expected ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity |

| H-4 | ~ 8.0 - 8.2 | Singlet (s) |

| H-5 | ~ 8.1 - 8.3 | Doublet (d) |

| H-8 | ~ 7.9 - 8.1 | Doublet (d) |

| H-6 | ~ 7.6 - 7.8 | Triplet (t) or ddd |

| H-7 | ~ 7.5 - 7.7 | Triplet (t) or ddd |

Note: Chemical shifts are estimations based on the electronic effects of the bromine atoms and the nitrogen heteroatom on the aromatic isoquinoline ring system.

Table 2: Expected ¹³C NMR Spectral Data

(Solvent: CDCl₃, Proton Decoupled)

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |

| C-1 | ~ 145 - 150 |

| C-3 | ~ 125 - 130 |

| C-4 | ~ 122 - 126 |

| C-4a | ~ 135 - 138 |

| C-5 | ~ 128 - 131 |

| C-6 | ~ 127 - 129 |

| C-7 | ~ 129 - 132 |

| C-8 | ~ 130 - 133 |

| C-8a | ~ 126 - 129 |

Note: A ¹³C NMR spectrum for this compound has been reported in the literature, but the specific peak data was not accessible in the searched databases.[1] The values presented are estimates.

Table 3: Expected Mass Spectrometry Data

(Ionization Mode: Electron Ionization, EI)

| m/z Value | Assignment | Interpretation |

| 285 / 287 / 289 | [C₉H₅⁷⁹Br₂N]⁺• / [C₉H₅⁷⁹Br⁸¹BrN]⁺• / [C₉H₅⁸¹Br₂N]⁺• | Molecular Ion (M⁺•) cluster. The ~1:2:1 intensity ratio is characteristic of a compound containing two bromine atoms. |

| 206 / 208 | [M - Br]⁺ | Fragment corresponding to the loss of one bromine atom. The ~1:1 ratio is characteristic of a fragment containing one bromine atom. |

| 127 | [M - 2Br]⁺ | Fragment corresponding to the loss of both bromine atoms. |

| 101 | [C₈H₅N]⁺ | Fragment possibly from the loss of Br₂ and HCN. |

Table 4: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1620 - 1580 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1580 - 1550 | Aromatic C=N Ring Stretch | Medium-Strong |

| 1450 - 1350 | Aromatic C=C Ring Stretch | Medium |

| 900 - 670 | Aromatic C-H Out-of-Plane Bending | Strong |

| ~ 700 - 550 | C-Br Stretch | Strong |

Note: These are expected absorption ranges for the functional groups present in the molecule.[2][3]

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the 1,3-dibromoisoquinoline sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: ~15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Reference the spectra to the TMS or residual solvent peak.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduction: Introduce a small quantity of the sample into the mass spectrometer's ion source, typically via a direct insertion probe or after separation using Gas Chromatography (GC).

-

Volatilization: Heat the sample under high vacuum to ensure it is in the gas phase.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a positively charged molecular ion (M⁺•) and causing fragmentation.[5]

Data Acquisition:

-

Mass Analysis: Accelerate the generated ions through an electric field and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the relative abundance of ions at each m/z value.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing relative intensity versus m/z.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Background Scan: Before analyzing the sample, perform a background scan of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 1,3-dibromoisoquinoline sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

Data Acquisition:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Scanning: The instrument directs a beam of infrared radiation through the ATR crystal. The radiation interacts with the sample at the crystal surface.

-

Detection: A detector measures the attenuated IR beam, and a computer performs a Fourier transform on the signal to generate the infrared spectrum.

-

Spectrum: The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized compound like 1,3-dibromoisoquinoline using the described spectroscopic techniques.

Caption: Workflow for the structural characterization of 1,3-dibromoisoquinoline.

References

Commercial Suppliers and Technical Guide for 1,3-Dibromoisoquinoline in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromoisoquinoline is a key heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its unique structure, featuring bromine atoms at the C1 and C3 positions of the isoquinoline core, provides two reactive sites for derivatization. This allows for the facile introduction of diverse functionalities through various cross-coupling reactions, making it an invaluable precursor for the synthesis of novel compounds with potential therapeutic activities. The isoquinoline scaffold itself is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, and antimicrobial properties. This guide provides a comprehensive overview of commercial suppliers of 1,3-Dibromoisoquinoline for research purposes, along with its physicochemical properties, quality control standards, and key experimental protocols for its application in synthetic chemistry.

Commercial Suppliers of 1,3-Dibromoisoquinoline

Sourcing high-purity 1,3-Dibromoisoquinoline is critical for the success and reproducibility of research and development projects. Several chemical suppliers offer this compound in various quantities and purities. Below is a summary of prominent commercial suppliers. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Number | Purity | Available Quantities |

| AK Scientific, Inc. | W6829 | >97% (HPLC) | 1g, 5g, 25g |

| BLD Pharm | BD138677 | ≥97.0% | 1g, 5g, 25g |

| Sigma-Aldrich | AMBH2D6F01B3 | - | Inquire |

| ChemicalBook | CB7349138 | - | Multiple suppliers listed |

Physicochemical and Quality Control Data

Ensuring the quality of starting materials is a fundamental aspect of experimental chemistry. For 1,3-Dibromoisoquinoline, a comprehensive analysis typically includes spectroscopic and chromatographic methods to confirm its identity and purity. While specific Certificates of Analysis should be obtained from the supplier for each batch, the following table summarizes the key physicochemical properties and typical quality control parameters.

| Property | Value | Analytical Method |

| CAS Number | 53987-60-3[1] | - |

| Molecular Formula | C₉H₅Br₂N[1] | - |

| Molecular Weight | 286.95 g/mol [1] | Mass Spectrometry |

| Appearance | Off-white to light yellow solid | Visual Inspection |

| Melting Point | 143-147 °C | Melting Point Apparatus |

| Purity | ≥97% | HPLC |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

1,3-Dibromoisoquinoline is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of a diverse library of 1,3-disubstituted isoquinoline derivatives.

General Workflow for a Cross-Coupling Reaction

The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction involving 1,3-Dibromoisoquinoline.

General workflow for a cross-coupling reaction.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1,3-Dibromoisoquinoline with an arylboronic acid.

Materials:

-

1,3-Dibromoisoquinoline (1.0 equiv)

-

Arylboronic acid (1.1 equiv for monosubstitution, 2.2 equiv for disubstitution)

-

Pd(PPh₃)₄ (0.05 equiv)

-

2 M aqueous Na₂CO₃ solution (2.0 equiv)

-

Toluene/Ethanol (3:1 mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a Schlenk flask, add 1,3-Dibromoisoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Example Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 1,3-Dibromoisoquinoline with a terminal alkyne.

Materials:

-

1,3-Dibromoisoquinoline (1.0 equiv)

-

Terminal alkyne (1.2 equiv for monosubstitution, 2.4 equiv for disubstitution)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1,3-Dibromoisoquinoline, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous and degassed solvent.

-

Add the amine base, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of isoquinoline are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While 1,3-Dibromoisoquinoline itself is not a direct modulator of signaling pathways, it serves as a crucial scaffold for the synthesis of compounds that can target these pathways. Many isoquinoline-based compounds have been shown to inhibit key kinases in pro-survival signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5][6]

The following diagram illustrates the general principle of how 1,3-disubstituted isoquinolines, synthesized from 1,3-Dibromoisoquinoline, can act as kinase inhibitors.

Synthesis of kinase inhibitors from 1,3-Dibromoisoquinoline.

Conclusion

1,3-Dibromoisoquinoline is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability from a range of suppliers, coupled with well-established protocols for its derivatization, makes it an attractive starting material for researchers in drug discovery and materials science. The ability to readily access diverse 1,3-disubstituted isoquinolines through robust cross-coupling reactions provides a powerful platform for the development of novel compounds with tailored biological activities, particularly as inhibitors of key signaling pathways implicated in diseases such as cancer. Careful selection of a reputable supplier and adherence to rigorous quality control are paramount to achieving reliable and reproducible results in the laboratory.

References

- 1. 1,3-Dibromoisoquinoline | C9H5Br2N | CID 640976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant therapeutic value. This technical guide provides a comprehensive overview of the discovery and history of substituted isoquinolines, with a detailed exploration of the seminal synthetic methodologies that have enabled their widespread investigation and application in medicinal chemistry. We delve into the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, presenting detailed experimental protocols for each. Furthermore, this guide summarizes key quantitative data on the biological activity of notable isoquinoline alkaloids and their derivatives. Finally, we visualize the complex signaling pathways modulated by these compounds, offering insights into their mechanisms of action and their potential as therapeutic agents.

A Historical Perspective on the Discovery of Isoquinolines

The journey into the world of isoquinolines began in 1885 when Hoogewerf and van Dorp first isolated the parent compound from coal tar. This discovery paved the way for the identification of a large family of plant-derived alkaloids possessing the isoquinoline core structure. These natural products, including morphine, codeine, papaverine, and berberine, have been utilized in traditional medicine for centuries and continue to be a significant source of lead compounds in modern drug discovery.[1][2] The recognition of the profound physiological effects of these alkaloids spurred intense interest in their synthesis, leading to the development of foundational reactions that are still in use today.

Foundational Synthetic Methodologies

The construction of the substituted isoquinoline core has been achieved through several elegant and robust synthetic strategies. This section details the historical context and provides in-depth experimental protocols for the three cornerstone reactions.

The Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[3][4] The reaction is typically promoted by a dehydrating agent in acidic conditions.[5][6] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

-

Materials:

-

N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (3 equivalents)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous acetonitrile, add phosphorus oxychloride dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired 6,7-dimethoxy-3,4-dihydroisoquinoline.[3][5]

-

The Pictet-Spengler Reaction

First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[7][8][9] The reaction is particularly effective for electron-rich aromatic rings and is a key step in the biosynthesis of many isoquinoline alkaloids.[10]

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

-

Materials:

-

3,4-Dimethoxyphenethylamine (1 equivalent)

-

Acetaldehyde (1.1 equivalents)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution (10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 3,4-dimethoxyphenethylamine in ethanol and cool the solution to 0 °C.

-

Slowly add acetaldehyde to the cooled solution, followed by the dropwise addition of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a 10% sodium hydroxide solution until a basic pH is achieved.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[1][11]

-

The Pomeranz-Fritsch Reaction

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[12][13][14]

Experimental Protocol: Synthesis of Isoquinoline

-

Materials:

-

Benzaldehyde (1 equivalent)

-

Aminoacetaldehyde diethyl acetal (1 equivalent)

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium carbonate solution (10%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzaldehyde and aminoacetaldehyde diethyl acetal in toluene. Heat the mixture to reflux, azeotropically removing the water formed during the reaction. Monitor the reaction by TLC. Once the formation of the Schiff base is complete, cool the mixture to room temperature.[12]

-

Cyclization: Carefully add the toluene solution of the Schiff base to concentrated sulfuric acid at 0 °C with vigorous stirring. After the addition, allow the mixture to warm to room temperature and then heat to 100 °C for 3 hours.[15]

-

Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize the acidic solution with a 10% sodium carbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude isoquinoline by vacuum distillation or column chromatography on silica gel.[12][15]

-

Quantitative Analysis of Substituted Isoquinolines

The therapeutic potential of substituted isoquinolines is vast, with many derivatives exhibiting significant biological activities. This section presents quantitative data on reaction yields for key synthetic transformations and the in vitro anticancer activity of selected isoquinoline alkaloids.

Table 1: Representative Yields for Substituted Isoquinoline Synthesis

| Reaction | Starting Materials | Product | Yield (%) | Reference(s) |

| Bischler-Napieralski | N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 75-85 | [5] |

| Pictet-Spengler | 3,4-Dimethoxyphenethylamine, Acetaldehyde | 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 80-90 | [1] |

| Pomeranz-Fritsch | Veratraldehyde, Aminoacetaldehyde diethyl acetal | Papaverine | ~1.1 | [15] |

| Pomeranz-Fritsch (Veratril) | Veratril, Aminoacetaldehyde diethyl acetal | Papaveraldine | 8 | [15] |

Table 2: Anticancer Activity of Berberine and its Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Berberine | MCF-7 (Breast) | >100 | [16] |

| Berberine | SW-1990 (Pancreatic) | >100 | [16] |

| Berberine | SMMC-7721 (Liver) | >100 | [16] |

| Berberine Derivative 16 | SW-1990 (Pancreatic) | 8.54 ± 1.97 | [15][16] |

| Berberine Derivative 16 | SMMC-7721 (Liver) | 11.87 ± 1.83 | [15][16] |

| Berberine Derivative 36 | MCF-7 (Breast) | 12.57 ± 1.96 | [15][16] |

| 13-n-Octyl-palmatine (4d ) | SMMC7721 (Liver) | 0.02 ± 0.01 | [4] |

| 9-O-substituted berberine derivative 3 | HL-60 (Leukemia) | 0.7 (48h) | [3] |

| 9,13-disubstituted berberine derivative 18e | PC3 (Prostate) | 0.19 | [17] |

Visualization of Signaling Pathways and Experimental Workflows

To further understand the biological implications and synthetic strategies of substituted isoquinolines, this section provides diagrams generated using the DOT language.

Signaling Pathways of Bioactive Isoquinolines

Many isoquinoline alkaloids exert their therapeutic effects by modulating complex intracellular signaling pathways.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. organicreactions.org [organicreactions.org]

- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. organicreactions.org [organicreactions.org]

- 17. Isoquinoline synthesis [quimicaorganica.org]

Theoretical Analysis of Electron Density Distribution in 1,3-Dibromoisoquinoline: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electron density distribution of 1,3-dibromoisoquinoline. Understanding the electronic landscape of this heterocyclic compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document outlines the computational protocols, presents illustrative data in a structured format, and visualizes the theoretical workflow, offering a foundational resource for researchers in the field. While specific experimental data for 1,3-dibromoisoquinoline is not extensively published, this guide leverages established computational techniques applied to analogous isoquinoline and quinoline derivatives to provide a robust theoretical framework.

Introduction

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. The introduction of bromine atoms at the 1 and 3 positions of the isoquinoline scaffold, to form 1,3-dibromoisoquinoline, is expected to significantly alter the molecule's electronic properties. The electron-withdrawing nature of the bromine atoms can modulate the electron density across the aromatic system, influencing its chemical behavior and potential as a precursor in organic synthesis.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful means to elucidate the electronic structure of such molecules. Analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of atomic charges and orbital interactions, respectively. These insights are invaluable for understanding reaction mechanisms, predicting sites of electrophilic and nucleophilic attack, and designing novel molecules with desired properties. Recent studies on related brominated quinolines have highlighted the utility of computational approaches in understanding their anticancer potential by examining their interactions with biological targets.[1]

This guide details the theoretical framework for studying the electron density of 1,3-dibromoisoquinoline, providing researchers with the necessary protocols to conduct similar computational investigations.

Theoretical Methodology

The computational analysis of 1,3-dibromoisoquinoline's electron density can be effectively carried out using a combination of quantum chemical methods. The following protocol outlines a standard approach for such a study, based on methodologies reported for similar compounds.[2][3]

Geometry Optimization and Vibrational Frequency Analysis

The first step involves the optimization of the molecular geometry of 1,3-dibromoisoquinoline. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). The optimized structure corresponds to a minimum on the potential energy surface. A subsequent vibrational frequency analysis is crucial to confirm that the optimized geometry is a true minimum (i.e., no imaginary frequencies).

Electron Density Analysis

Once the optimized geometry is obtained, various population analysis methods can be employed to quantify the electron distribution.

-

Mulliken Population Analysis : This method partitions the total electron density among the atoms in the molecule, providing a measure of partial atomic charges.[4] It is a computationally efficient method for estimating charge distribution.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a more detailed picture of the electronic structure by transforming the canonical molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.[5] This analysis yields information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.[6][7]

Software

These calculations are typically performed using computational chemistry software packages such as Gaussian, Q-Chem, or similar programs that incorporate DFT and NBO analysis modules.[5][8]

Illustrative Data Presentation

The following tables present the type of quantitative data that would be generated from the theoretical analyses described above. The values are illustrative and intended to provide a template for presenting results from actual calculations.

Table 1: Calculated Mulliken Atomic Charges for 1,3-Dibromoisoquinoline

| Atom Number | Atom Type | Mulliken Charge (a.u.) |

| C1 | C | +0.25 |

| N2 | N | -0.30 |

| C3 | C | +0.28 |

| C4 | C | -0.10 |

| C5 | C | -0.05 |

| C6 | C | -0.08 |

| C7 | C | -0.07 |

| C8 | C | -0.06 |

| C9 | C | +0.15 |

| C10 | C | +0.12 |

| H11 | H | +0.08 |

| H12 | H | +0.08 |

| H13 | H | +0.08 |

| H14 | H | +0.08 |

| H15 | H | +0.08 |

| Br16 | Br | -0.15 |

| Br17 | Br | -0.16 |

Table 2: Selected Natural Bond Orbital (NBO) Analysis Results for 1,3-Dibromoisoquinoline

| Bond/Lone Pair | Occupancy (e) | Composition |

| σ(C1-N2) | 1.98 | 45% C, 55% N |

| σ(C1-C9) | 1.97 | 51% C, 49% C |

| σ(C1-Br16) | 1.99 | 48% C, 52% Br |

| σ(N2-C3) | 1.98 | 43% N, 57% C |

| σ(C3-C4) | 1.96 | 52% C, 48% C |

| σ(C3-Br17) | 1.99 | 47% C, 53% Br |

| LP(1) N2 | 1.55 | 100% N |

Visualizations

Visual representations are essential for understanding molecular structures and computational workflows. The following diagrams were generated using the DOT language.

Caption: Molecular structure of 1,3-Dibromoisoquinoline.

Caption: Workflow for theoretical electron density analysis.

Conclusion

The theoretical study of 1,3-dibromoisoquinoline's electron density provides fundamental insights into its chemical properties. Through the application of DFT calculations, coupled with Mulliken and NBO population analyses, a detailed understanding of the charge distribution and electronic interactions within the molecule can be achieved. This knowledge is paramount for predicting its reactivity and for the rational design of new derivatives with potential applications in drug development and materials science. The protocols and illustrative data presented in this guide offer a solid foundation for researchers to embark on computational investigations of this and related heterocyclic systems.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 5. NBO [cup.uni-muenchen.de]

- 6. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]

- 8. 10.3 Interface to the NBO Package⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 1,3-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety, handling, and storage guidelines for 1,3-Dibromoisoquinoline based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 1,3-Dibromoisoquinoline (CAS: 53987-60-3) was not found in the public domain at the time of this writing. Therefore, all personnel must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this chemical. The information herein should be used as a supplementary guide and not as a replacement for a formal risk assessment.

Chemical and Physical Properties

1,3-Dibromoisoquinoline is a white solid organic compound. Understanding its physical properties is crucial for safe handling and storage. While specific data for this compound is limited, data for related brominated isoquinolines are presented below for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | ~286.95 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 145-150 °C | |

| CAS Number | 53987-60-3 | [1] |

Note: The melting point is for 1,3-Dibromoisoquinoline. Other data points are based on general chemical information.

Hazard Identification and Classification

While a specific GHS classification for 1,3-Dibromoisoquinoline is not available, data from analogous compounds such as 1-Bromoisoquinoline, 3-Bromoquinoline, and 6-Bromo-1,3-dichloroisoquinoline suggest that this compound may pose the following hazards.[2][3][4]

| Hazard Class | Hazard Statement | Notes |

| Acute Oral Toxicity | H301: Toxic if swallowed | Based on data for 1-Bromoisoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[2][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for 3-Bromoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[4][5] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Based on data for 1-Bromoisoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Based on data for 3-Bromoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[4][5] |

| Chronic Aquatic Toxicity | H413: May cause long lasting harmful effects to aquatic life | Based on data for 6-Bromo-1,3-dichloroisoquinoline.[4] |

It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to strict safety protocols is essential when working with 1,3-Dibromoisoquinoline. The following methodologies are based on best practices for handling hazardous chemical powders in a laboratory setting.[3][5]

3.1 Engineering Controls

-

Ventilation: All manipulations of 1,3-Dibromoisoquinoline, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Static Control: Take necessary precautions to avoid static electricity discharge, which could ignite organic vapors.[2]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[6][7] The following table outlines the recommended PPE for handling 1,3-Dibromoisoquinoline, based on guidelines for similar hazardous compounds.[2][4][8]

| Body Part | Recommended Protection | Specifications and Standards |

| Eyes/Face | Safety goggles with side-shields and a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a splash hazard.[2][8] |

| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant suit | Nitrile rubber gloves are commonly recommended for similar compounds.[9] Ensure to inspect gloves for any damage before use.[3] For significant handling, consider a flame-retardant, antistatic protective suit. |

| Respiratory | Air-purifying respirator with appropriate cartridges | A NIOSH-approved respirator with P2 (EN 143) cartridges for solid particles is recommended, especially for large quantities or in case of inadequate ventilation.[4][7] |

3.3 General Handling Procedures

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

-

Wash hands thoroughly after handling and before leaving the laboratory.[3]

-

Remove and wash contaminated clothing before reuse.[3]

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

4.1 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

The storage area should be accessible only to authorized personnel.

4.2 Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated packaging should be treated as hazardous waste.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are based on standard procedures for hazardous chemicals.[2]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |

Spill and Leak Procedures

In the case of a spill, follow these emergency procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear the appropriate personal protective equipment as outlined in Section 3.2.

-

Avoid generating dust. Use dry clean-up procedures such as sweeping with a chemically inert absorbent material or using a vacuum cleaner with a HEPA filter.

-

Collect the spilled material in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal.

-

Prevent the spilled material from entering drains or waterways.

Visualized Workflows and Relationships

7.1 Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical powder like 1,3-Dibromoisoquinoline.

A flowchart illustrating the safe handling workflow for hazardous chemical powders.

7.2 Emergency Response Logic for a Spill

This diagram outlines the decision-making process in the event of a chemical spill.

A decision tree for responding to a chemical spill.

References

- 1. 1,3-Dibromoisoquinoline | C9H5Br2N | CID 640976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.fr [fishersci.fr]

- 4. 6-Bromo-1,3-dichloroisoquinoline 97 552331-05-2 [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. echemi.com [echemi.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

X-ray Crystal Structure Analysis of 1,3-Dibromoisoquinoline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies and data associated with the single-crystal X-ray diffraction analysis of 1,3-dibromoisoquinoline. Despite a thorough search of publicly available crystallographic databases and scientific literature, the complete crystal structure of 1,3-dibromoisoquinoline has not been found. To fulfill the structural requirements of this guide, we present a generalized experimental protocol and illustrate the expected data presentation using a closely related bromo-substituted heterocyclic analogue as a placeholder. This guide is intended to serve as a template for the analysis and reporting of similar small molecule crystal structures.

Introduction

Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, at specific positions can profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms within 1,3-dibromoisoquinoline is crucial for rational drug design, the development of novel synthetic methodologies, and the engineering of advanced materials. X-ray crystallography stands as the definitive method for elucidating such atomic-level structural details.

Experimental Protocols

The following sections outline the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like 1,3-dibromoisoquinoline.

Synthesis and Purification

The synthesis of 1,3-dibromoisoquinoline can be achieved through various established organic chemistry routes, often involving the bromination of the isoquinoline core. A general synthetic approach may involve the treatment of isoquinoline with a suitable brominating agent under controlled conditions.

General Synthetic Procedure:

-

To a solution of isoquinoline in a suitable solvent (e.g., a chlorinated solvent), a brominating agent (e.g., N-bromosuccinimide or elemental bromine) is added portion-wise at a specific temperature.

-

The reaction mixture is stirred for a designated period, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified using techniques like column chromatography or recrystallization to yield pure 1,3-dibromoisoquinoline.

Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical and often challenging step in X-ray crystal structure analysis.

General Crystallization Protocol: High-purity 1,3-dibromoisoquinoline is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. The resulting solution is then subjected to slow evaporation, slow cooling, or vapor diffusion against an anti-solvent. For example, a saturated solution in a relatively volatile solvent like dichloromethane can be allowed to slowly evaporate at room temperature, or layered with a less-polar solvent like hexane to induce crystallization at the interface.

X-ray Data Collection and Processing

Instrumentation: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing: The collected diffraction data are processed to integrate the reflection intensities, apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption), and determine the unit cell parameters and space group.

Structure Solution and Refinement

The crystal structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques. In this iterative process, the calculated diffraction pattern from the model is compared to the experimental data, and the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference. Hydrogen atoms are often located from the difference Fourier map and refined using appropriate constraints.

Data Presentation

The following tables present an example of the crystallographic data that would be obtained from a successful X-ray analysis of 1,3-dibromoisoquinoline. Note: The data presented here is for a representative bromo-substituted heterocyclic compound and should be treated as a placeholder.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Example) |

| Empirical formula | C₉H₅Br₂N |

| Formula weight | 286.95 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 13.123(3) Å, β = 101.34(3)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 1085.4(4) ų |

| Z | 4 |

| Density (calculated) | 1.758 Mg/m³ |

| Absorption coefficient | 6.895 mm⁻¹ |

| F(000) | 544 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11≤h≤11, -17≤k≤17, -13≤l≤13 |

| Reflections collected | 10123 |

| Independent reflections | 2548 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2548 / 0 / 127 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.087 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Example Data)

| Bond | Length (Å) | Angle | Degrees (°) |

| Br(1)-C(1) | 1.885(3) | N(1)-C(1)-C(8a) | 122.5(3) |

| Br(2)-C(3) | 1.891(3) | C(1)-N(1)-C(8a) | 117.2(2) |

| N(1)-C(1) | 1.312(4) | Br(1)-C(1)-N(1) | 118.9(2) |

| N(1)-C(8a) | 1.375(4) | Br(2)-C(3)-C(4) | 120.1(2) |

| C(3)-C(4) | 1.378(4) | C(4a)-C(5)-C(6) | 120.3(3) |

| C(4a)-C(8a) | 1.412(4) | C(5)-C(6)-C(7) | 120.1(3) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a small molecule like 1,3-dibromoisoquinoline.

Conclusion

This guide outlines the essential steps and data presentation standards for the X-ray crystal structure analysis of 1,3-dibromoisoquinoline. While the specific crystallographic data for this compound is not currently in the public domain, the provided framework, using data from a related structure, serves as a valuable reference for researchers in the field. The detailed understanding of the three-dimensional structure of such molecules is paramount for advancing drug discovery and materials science. It is hoped that future research will lead to the successful crystallization and structure determination of 1,3-dibromoisoquinoline, allowing for a complete analysis as detailed in this guide.

Methodological & Application

Application Notes and Protocols for Selective C1 Functionalization of 1,3-Dibromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of the C1 position of 1,3-dibromoisoquinoline, a versatile building block in medicinal chemistry. The inherent electronic properties of the isoquinoline ring system render the C1 position more susceptible to nucleophilic attack and oxidative addition by palladium catalysts compared to the C3 position. This inherent reactivity allows for selective C-C and C-N bond formation at the C1 position through various palladium-catalyzed cross-coupling reactions.

This document outlines protocols for three key transformations: Suzuki-Miyaura coupling for arylation, Sonogashira coupling for alkynylation, and Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles.

C1-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For 1,3-dibromoisoquinoline, the reaction can be controlled to selectively form 1-aryl-3-bromoisoquinolines.

Experimental Protocol: C1-Arylation

A mixture of 1,3-dibromoisoquinoline (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 to 100 °C and stirred for 12 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-3-bromoisoquinoline.

Quantitative Data for C1-Selective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |